

Application Notes and Protocols: Synthesis of ARD-266 Using VHL Ligand 8

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Compound of Interest

Compound Name: VHL Ligand 8

Cat. No.: B8103718

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Introduction

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).^{[1][2]} As a bifunctional molecule, ARD-266 simultaneously binds to the AR protein and the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This targeted protein degradation strategy offers a promising therapeutic approach for the treatment of prostate cancer, including castration-resistant forms. These application notes provide a detailed protocol for the synthesis of ARD-266, utilizing **VHL Ligand 8** as a key intermediate, based on the procedures outlined by Han et al. in the Journal of Medicinal Chemistry.

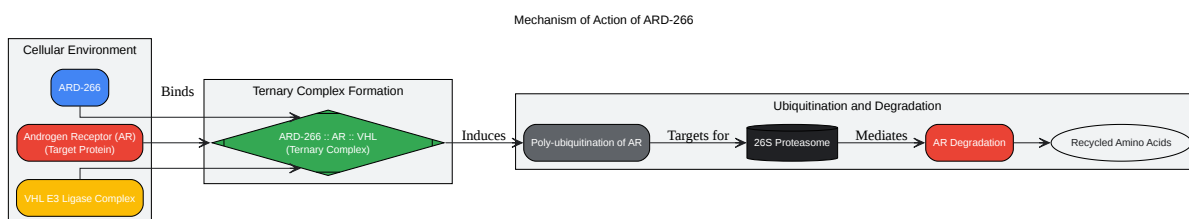
Quantitative Data Summary

The following table summarizes key quantitative data for ARD-266, demonstrating its high potency in degrading the Androgen Receptor in various prostate cancer cell lines.

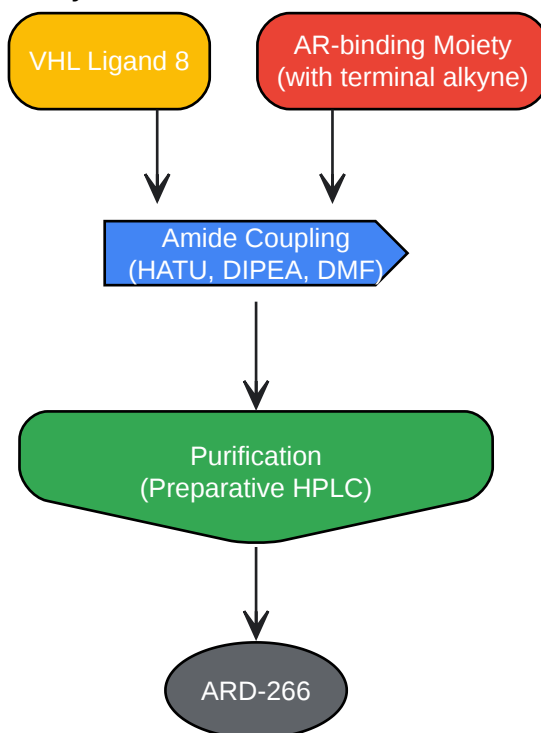
Parameter	Cell Line	Value	Reference
DC50	LNCaP	0.2-1 nM	[1]
VCaP	0.2-1 nM		
22Rv1	0.2-1 nM		
AR Protein Reduction	LNCaP, VCaP, 22Rv1	>95%	

Signaling Pathway: ARD-266 Mechanism of Action

The following diagram illustrates the mechanism by which ARD-266 induces the degradation of the Androgen Receptor.



Synthetic Workflow for ARD-266



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References

- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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